molecular formula C9H16N2O2 B3331018 4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 77211-49-5

4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B3331018
CAS RN: 77211-49-5
M. Wt: 184.24 g/mol
InChI Key: SGKBIRUMLKDMBR-UHFFFAOYSA-N
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Patent
US04255432

Procedure details

A mixture of 4.54 g 4,4-dimethyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one, 75 ml ethanol and 1 g 5% palladium on carbon is hydrogenated at 60 psi and 50° for one hour. Filtration and evaporation affords 2.65 g 4,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, mp 238°-240°.
Name
4,4-dimethyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:23])[C:6]2([CH2:11][CH2:10][N:9](C(OCC3C=CC=CC=3)=O)[CH2:8][CH2:7]2)[O:5][C:4](=[O:22])[NH:3]1>[Pd].C(O)C>[CH3:1][C:2]1([CH3:23])[C:6]2([CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[O:5][C:4](=[O:22])[NH:3]1

Inputs

Step One
Name
4,4-dimethyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Quantity
4.54 g
Type
reactant
Smiles
CC1(NC(OC12CCN(CC2)C(=O)OCC2=CC=CC=C2)=O)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(NC(OC12CCNCC2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.